4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride
Overview
Description
4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a bromomethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves the bromination of 2-fluorobenzenesulfonyl chloride. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in further electrophilic substitution reactions.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of sulfonamides or thiols.
Scientific Research Applications
4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in the synthesis of drug candidates with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution, leading to the formation of sulfonamide or sulfonate derivatives. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorobenzenesulfonyl chloride: Lacks the bromomethyl group, limiting its use in certain nucleophilic substitution reactions.
4-(Chloromethyl)-2-fluorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is unique due to the combination of the bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
4-(bromomethyl)-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-7(6(10)3-5)13(9,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAUVCMJIFNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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